![molecular formula C12H9N5O2S B12933278 9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine CAS No. 51302-03-5](/img/structure/B12933278.png)
9-Methyl-6-[(4-nitrophenyl)sulfanyl]-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-6-((4-nitrophenyl)thio)-9H-purine is a synthetic organic compound that belongs to the purine class of heterocyclic aromatic organic compounds This compound is characterized by the presence of a purine ring system substituted with a methyl group at the 9th position and a 4-nitrophenylthio group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The 6-position of the purine ring is functionalized with a 4-nitrophenylthio group through a nucleophilic substitution reaction. This involves the reaction of a 6-chloropurine derivative with 4-nitrothiophenol in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the purine ring at the 9th position using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine can undergo reduction reactions to form corresponding amino derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding purine derivative and 4-nitrothiophenol.
Common Reagents and Conditions:
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis reactions.
Major Products:
Reduction: 9-Methyl-6-((4-aminophenyl)thio)-9H-purine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Hydrolysis: Purine derivatives and 4-nitrothiophenol.
科学的研究の応用
9-Methyl-6-((4-nitrophenyl)thio)-9H-purine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It may find applications in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The purine ring system can also interact with enzymes involved in purine metabolism, potentially inhibiting their activity and affecting cellular processes.
類似化合物との比較
- 6-Mercaptopurine
- 6-Thioguanine
- 9-Methyl-6-(phenylthio)-9H-purine
Comparison:
6-Mercaptopurine and 6-Thioguanine: These compounds are also purine derivatives with thiol groups at the 6-position. they lack the nitro group and methyl substitution present in 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine, which may result in different biological activities and chemical reactivity.
9-Methyl-6-(phenylthio)-9H-purine: This compound is similar in structure but lacks the nitro group on the phenyl ring. The presence of the nitro group in 9-Methyl-6-((4-nitrophenyl)thio)-9H-purine may confer additional reactivity and potential biological activity.
特性
CAS番号 |
51302-03-5 |
|---|---|
分子式 |
C12H9N5O2S |
分子量 |
287.30 g/mol |
IUPAC名 |
9-methyl-6-(4-nitrophenyl)sulfanylpurine |
InChI |
InChI=1S/C12H9N5O2S/c1-16-7-15-10-11(16)13-6-14-12(10)20-9-4-2-8(3-5-9)17(18)19/h2-7H,1H3 |
InChIキー |
TWZSLQDIJLTSKJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1N=CN=C2SC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


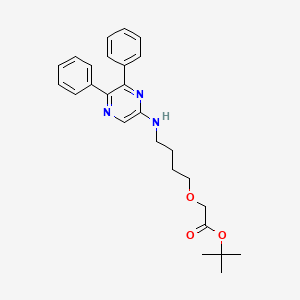
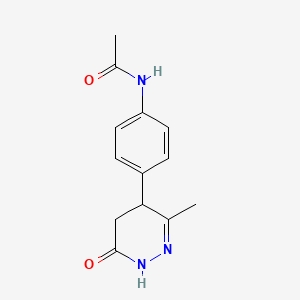
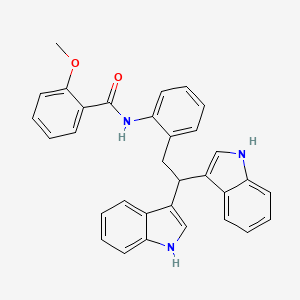
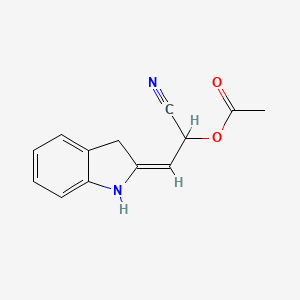
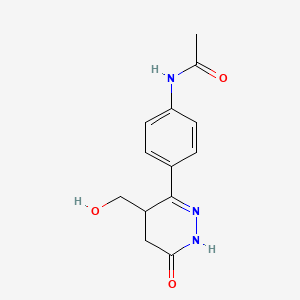
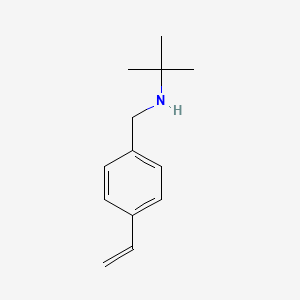


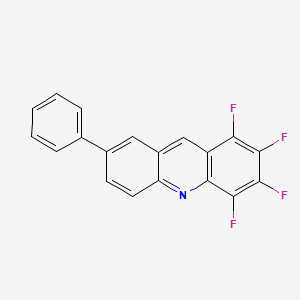

![7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12933267.png)


![2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde](/img/structure/B12933292.png)
